Cas no 655238-67-8 (Carbamic acid, [3-(9-acridinylamino)-4-methylphenyl]-, ethyl ester)

Carbamic acid, [3-(9-acridinylamino)-4-methylphenyl]-, ethyl ester structure
655238-67-8 structure
Product name:Carbamic acid, [3-(9-acridinylamino)-4-methylphenyl]-, ethyl ester
CAS No:655238-67-8
MF:C23H21N3O2
MW:371.43174
CID:398494
PubChem ID:71375710

Carbamic acid, [3-(9-acridinylamino)-4-methylphenyl]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [3-(9-acridinylamino)-4-methylphenyl]-, ethyl ester
    • ethyl N-[3-(acridin-9-ylamino)-4-methylphenyl]carbamate
    • DTXSID70798442
    • Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate
    • 655238-67-8
    • Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate
    • Inchi: InChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26)
    • InChI Key: PTCSDKVMSRLMLD-UHFFFAOYSA-N
    • SMILES: CCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Computed Properties

  • Exact Mass: 371.16353
  • Monoisotopic Mass: 371.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.2Ų
  • XLogP3: 5.4

Experimental Properties

  • PSA: 63.25

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